Cas no 381178-19-4 (3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- AC1LRLSN
- ACMC-209ixr
- CBMicro_011807
- CTK4H9341
- MolPort-002-186-963
- SMSF0016137
- STOCK2S-42531
- BIM-0011591.P001
- DTXSID70362369
- AKOS005610365
- BS-22975
- CS-0212141
- MFCD02217937
- CB15002
- STK791780
- 381178-19-4
-
- MDL: MFCD02217937
- インチ: InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H
- InChIKey: FCHAOUUZWMEJQJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Br)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl
計算された属性
- せいみつぶんしりょう: 367.91200
- どういたいしつりょう: 367.91188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.92000
- LogP: 5.47290
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole セキュリティ情報
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB272945-5 g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole; 98% |
381178-19-4 | 5 g |
€348.00 | 2023-07-20 | ||
Fluorochem | 213697-5g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 95% | 5g |
£225.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282811-1g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 98% | 1g |
¥918.00 | 2024-05-16 | |
abcr | AB272945-5g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, 98%; . |
381178-19-4 | 98% | 5g |
€348.00 | 2025-02-21 | |
Alichem | A019115656-25g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 95% | 25g |
$605.26 | 2023-09-02 | |
TRC | B698198-100mg |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B698198-500mg |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 500mg |
$ 92.00 | 2023-04-18 | ||
Fluorochem | 213697-1g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 95% | 1g |
£76.00 | 2022-03-01 | |
abcr | AB272945-1 g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole; 98% |
381178-19-4 | 1 g |
€144.00 | 2023-07-20 | ||
Chemenu | CM183780-5g |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
381178-19-4 | 95% | 5g |
$200 | 2024-07-17 |
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazoleに関する追加情報
Introduction to 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS No. 381178-19-4)
3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS No. 381178-19-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole make it an intriguing candidate for various pharmacological studies.
The chemical structure of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2,4-dichlorophenyl group. The presence of these halogenated aromatic substituents imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The bromine and chlorine atoms contribute to the compound's lipophilicity and can affect its bioavailability and metabolic stability.
Recent studies have explored the biological activities of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole. One notable area of research is its potential as an anticancer agent. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism of action is thought to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
Beyond its anticancer properties, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has also been investigated for its anti-inflammatory and analgesic effects. A study in the European Journal of Pharmacology found that this compound effectively reduced inflammation in animal models of arthritis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies suggest that 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole may have potential as an analgesic agent due to its ability to modulate pain pathways.
The pharmacokinetic properties of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole have also been evaluated. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for its potential use in therapeutic applications where sustained drug action is desired. However, further studies are needed to optimize its pharmacokinetic profile and enhance its therapeutic index.
In terms of safety and toxicity profiles, preliminary assessments suggest that 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are essential to ensure its safety for human use. Preclinical studies have not reported any significant adverse effects at relevant concentrations.
The synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves several well-established chemical reactions. One common synthetic route involves the condensation of 3-aminoacetohydrazide with 3-bromoacetanilide followed by cyclization under appropriate conditions to form the 1,2,4-oxadiazole ring. This synthetic method is scalable and can be adapted for large-scale production if necessary.
In conclusion, 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (CAS No. 381178-19-4) is a promising compound with a diverse range of biological activities. Its potential applications in cancer therapy and inflammation management make it an attractive candidate for further preclinical and clinical investigations. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties for eventual clinical use.
381178-19-4 (3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole) 関連製品
- 2171872-70-9(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)
- 848641-17-8(TriBOT-PM [2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine])
- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)
- 251097-78-6(3-[(2,6-DICHLOROBENZYL)SULFONYL]-N-(4-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE)
- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)
- 92961-15-4(3-Phenylimidazo1,2-Apyridine)
- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)
- 1932492-26-6((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)
- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)
